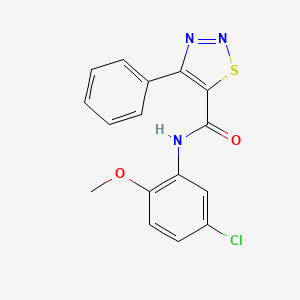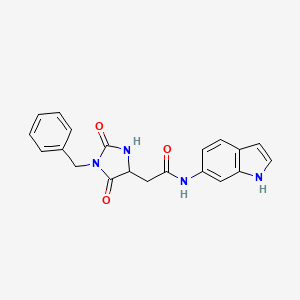
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable oxidizing agent, such as bromine or iodine, to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane or acetonitrile; room temperature to mild heating.
Reduction: Sodium borohydride; solvents like ethanol or methanol; room temperature.
Substitution: Amines or thiols; solvents like dimethylformamide or tetrahydrofuran; room temperature to mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Amino or thiol-substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Explored for its potential as a therapeutic agent in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling and metabolic pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes.
Pathways Involved: The inhibition of key enzymes and receptors can result in the modulation of signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and apoptosis.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-sulfonamide.
Uniqueness: The presence of the methoxy group at the 2-position and the phenyl group at the 4-position of the thiadiazole ring imparts unique chemical and biological properties to the compound. These structural features enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12ClN3O2S |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-13-8-7-11(17)9-12(13)18-16(21)15-14(19-20-23-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21) |
InChI Key |
WDAXLHAGIZOVAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10981184.png)


-yl)methanone](/img/structure/B10981204.png)
![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10981216.png)
![N-(2-methoxyethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10981223.png)

![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981231.png)
![3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B10981235.png)

![2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10981246.png)
![3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B10981247.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10981266.png)
